2-chloro-N'-(4-ethylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide is a chemical compound with the molecular formula C15H19ClN2O. It is a member of the benzohydrazide family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 4-ethylcyclohexanone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzohydrazides .
Scientific Research Applications
2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
- 2-chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
- 2-chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide is unique due to its specific structural features, such as the presence of the 4-ethylcyclohexylidene moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19ClN2O |
---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-chloro-N-[(4-ethylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C15H19ClN2O/c1-2-11-7-9-12(10-8-11)17-18-15(19)13-5-3-4-6-14(13)16/h3-6,11H,2,7-10H2,1H3,(H,18,19) |
InChI Key |
RZPVGWIEFFZKDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=NNC(=O)C2=CC=CC=C2Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.